azetidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial and Antifungal Properties

2-Azetidinone derivatives have been extensively studied for their potential as antimicrobial and antifungal agents. They exhibit activity against various bacterial and fungal strains, including Gram-positive, Gram-negative, and some drug-resistant bacteria. Studies have shown promising results, with some compounds demonstrating potent activity against specific pathogens [, ].

Enzyme Inhibition

Beyond their antimicrobial properties, 2-azetidinones have shown promise as inhibitors of various enzymes. They have been identified as potential inhibitors of enzymes like human tryptase, chymase, thrombin, and others, suggesting their potential applications in treating inflammatory diseases and thrombosis [].

Antiviral and Antiparasitic Activities

Research suggests that 2-azetidinone derivatives might possess antiviral and antiparasitic properties. Studies have shown activity against the human cytomegalovirus protease and some parasitic protozoa, indicating potential applications in treating viral and parasitic infections [].

Other Therapeutic Applications

The diverse biological activities of 2-azetidinone derivatives have expanded research into other therapeutic areas. These include:

- Antitubercular activity: Studies suggest potential application in treating tuberculosis.

- Antitumor activity: Some derivatives exhibit antitumor activity against various cancer cell lines.

- Anti-inflammatory activity: The ability to inhibit inflammatory enzymes suggests potential applications in treating inflammatory conditions [].

- Diabetes and cholesterol management: Specific derivatives have shown potential in managing diabetes and lowering cholesterol levels [].

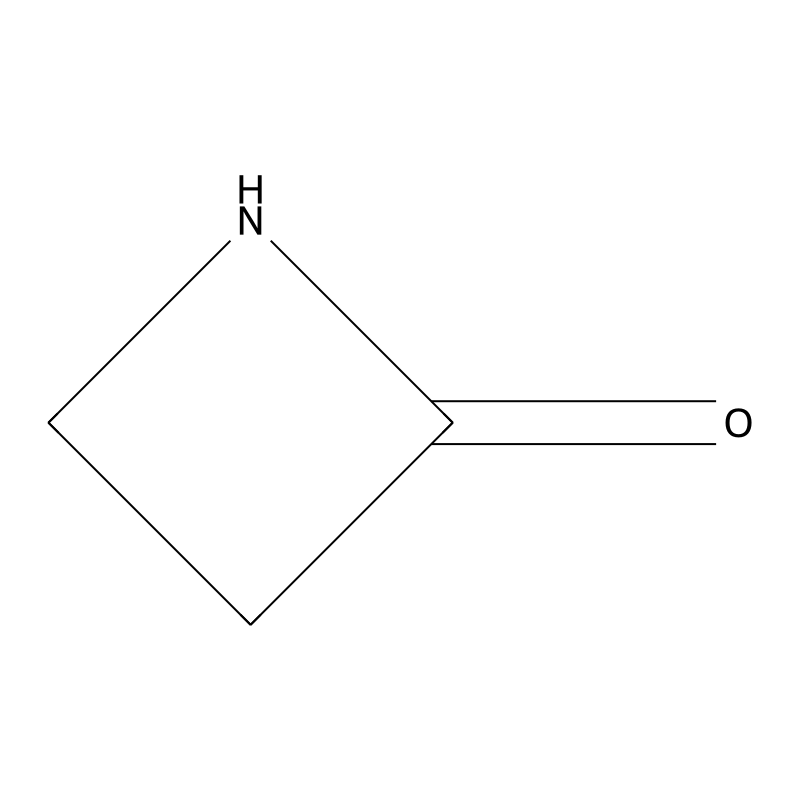

Azetidin-2-one, also known as 2-azetidinone, is a cyclic compound characterized by a four-membered ring containing a carbonyl group and an amide nitrogen. Its molecular formula is , and it belongs to the class of β-lactams, which are significant in medicinal chemistry due to their antibacterial properties. The structure features a unique combination of a saturated nitrogen-containing ring and a carbonyl group, making azetidin-2-one a versatile building block in organic synthesis.

- Ring Opening Reactions: The carbonyl group can undergo nucleophilic attack, leading to the formation of β-amino acids when reacted with amines .

- Nucleophilic Addition: Nucleophiles such as Grignard reagents can add to the carbonyl carbon, facilitating the formation of diverse derivatives .

- Ring Contraction: Under certain conditions, azetidin-2-one can contract to form smaller three-membered rings .

- Cleavage Reactions: The compound can undergo cleavage to yield different products, expanding its utility in synthetic pathways .

- Reduction Reactions: Azetidin-2-one can be reduced to form β-lactams, which are crucial intermediates in pharmaceutical synthesis .

- Cyclization Reactions: It serves as a precursor for various heterocyclic compounds through cyclization reactions .

Azetidin-2-one and its derivatives exhibit significant biological activities. They have been studied for their antimicrobial properties against various bacterial and fungal strains. For instance, novel azetidin-2-one derivatives synthesized from pyromellitic diimide demonstrated high antimicrobial activity . Additionally, these compounds have shown potential in other therapeutic areas, including anti-inflammatory and anticancer activities.

Several methods exist for synthesizing azetidin-2-one:

- Cycloaddition Reactions: One method involves the [2+2]-cycloaddition of suitable precursors like pyromellitic diimide with chloroacetyl chloride to yield azetidin-2-one derivatives .

- Nucleophilic Substitution: Another approach utilizes nucleophilic substitution reactions involving acyl chlorides and amines to form azetidin-2-one from simpler starting materials .

- Enolate Chemistry: Azetidin-2-one can also be synthesized through enolate chemistry, where lithium enolates derived from related compounds react in aldol-type reactions .

Azetidin-2-one has diverse applications:

- Pharmaceuticals: It is primarily used in the development of antibiotics and other therapeutic agents due to its β-lactam structure.

- Synthetic Intermediates: The compound serves as a key intermediate in the synthesis of more complex organic molecules.

- Biological Research: Azetidin-2-one derivatives are often used in biological studies to evaluate their pharmacological profiles.

Research has indicated that azetidin-2-one interacts with various biological targets, showcasing its potential as a reactive enolate synthon. Studies have explored its ability to form lithium enolates, which can then participate in further reactions such as aldol condensations . These interactions underline its significance in medicinal chemistry and organic synthesis.

Azetidin-2-one shares structural similarities with several other compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1-Pyrrolidine | Five-membered ring | More stable due to larger ring size; less reactive |

| 3-Pyrrolin | Five-membered ring | Contains an additional double bond; distinct reactivity |

| 4-Methylazetidinone | Methyl-substituted | Enhanced lipophilicity; altered biological activity |

| Caprolactam | Six-membered lactam | Used industrially; different applications compared to azetidinone |

Azetidin-2-one's uniqueness lies in its four-membered ring structure and its ability to easily participate in nucleophilic reactions, making it a valuable compound in synthetic organic chemistry and medicinal applications. Its reactivity profile distinguishes it from larger lactams like caprolactam or other cyclic amides.

Azetidin-2-one, also known as beta-lactam or 2-azetidinone, represents a four-membered heterocyclic compound with the molecular formula C₃H₅NO and a molecular weight of 71.08 grams per mole [2] [7]. The compound consists of a saturated four-membered ring containing one nitrogen atom and one carbonyl group at the 2-position, creating the characteristic lactam functionality [2] [5].

The molecular architecture of azetidin-2-one features a highly strained ring system with significant geometric distortions from ideal bond angles [9] [10]. The four-membered ring structure exhibits considerable ring strain energy of approximately 25.4 kilocalories per mole, which positions it between the more unstable aziridines (27.7 kilocalories per mole) and the relatively stable pyrrolidines (5.4 kilocalories per mole) [9] [10]. This intermediate strain energy provides azetidin-2-one with unique reactivity characteristics while maintaining sufficient stability for practical handling [9].

The canonical SMILES notation for azetidin-2-one is O=C1CCN1, indicating the cyclic lactam structure with the carbonyl oxygen double-bonded to carbon at position 2 [2] [7]. The compound possesses C₁ point group symmetry in its most stable conformation [22], with the ring adopting a non-planar butterfly-like geometry to minimize torsional strain [20] [22].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₅NO | [2] |

| Molecular Weight | 71.08 g/mol | [7] |

| Ring Strain Energy | 25.4 kcal/mol | [9] |

| Point Group Symmetry | C₁ | [22] |

| SMILES Notation | O=C1CCN1 | [7] |

Physical Properties and Stability Parameters

Azetidin-2-one exhibits distinct physical properties that reflect its strained ring structure and polar lactam functionality [5] [7]. The compound appears as a white to off-white crystalline solid at room temperature with a melting point ranging from 72°C to 77°C [7]. The boiling point of azetidin-2-one is reported as 222.4°C at 760 millimeters of mercury [5].

The density of azetidin-2-one is 1.1 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular structure [5]. The compound demonstrates a flash point of 151.5 ± 3.4°C, which provides important information for handling and storage considerations [5]. The thermal stability of azetidin-2-one has been investigated through thermogravimetric analysis, revealing that the compound remains stable up to approximately 60-67°C before undergoing decomposition [24].

Thermal decomposition studies indicate that azetidin-2-one follows a two-step degradation process [24]. The first decomposition step occurs between 60°C and 194°C, corresponding to approximately 10.8% mass loss, which may be attributed to the cleavage of functional groups [24]. The second decomposition step proceeds from 194°C to 390°C, representing the degradation of the ring structure and corresponding to 69.2% mass loss [24].

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 72-77°C | [7] |

| Boiling Point | 222.4°C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 151.5 ± 3.4°C | [5] |

| Appearance | White to off-white crystalline solid | [7] |

| Initial Decomposition Temperature | 60-67°C | [24] |

Chemical Reactivity of the Strained Four-Membered Ring

The chemical reactivity of azetidin-2-one is fundamentally governed by the substantial ring strain inherent in its four-membered structure [9] [10]. This ring strain drives the compound's propensity toward nucleophilic attack, particularly at the carbonyl carbon, making it susceptible to ring-opening reactions under appropriate conditions [9] [12].

The strained nature of the four-membered ring significantly increases the electrophilicity of the carbonyl group compared to unstrained lactams [12]. Unstrained beta-lactams typically exhibit infrared absorption at 1600 wavenumbers, while strained beta-lactams like azetidin-2-one show absorption between 1735-1765 wavenumbers, demonstrating the enhanced electrophilic character of the carbonyl group [12].

Ring-opening reactions of azetidin-2-one can proceed through various mechanisms, including nucleophilic substitution pathways [34]. Enantioselective ring-opening reactions have been achieved using chiral catalysts, particularly squaramide hydrogen-bond donor catalysts, which promote highly selective transformations with alkyl and acyl halides [34]. These reactions proceed through charge-accelerated mechanisms that exploit the electrostatic features of the dipolar transition states [34].

The reactivity of azetidin-2-one can be modulated by substituents on the ring, with electron-withdrawing groups generally increasing reactivity while electron-donating groups tend to stabilize the ring system [31]. The compound's ability to function as an enolate synthon has been demonstrated in aldol reactions, where the lithium enolate of substituted azetidin-2-ones reacts with aldehydes and ketones to form complex molecular architectures [15].

| Reactivity Parameter | Characteristic | Reference |

|---|---|---|

| Ring Strain Energy | 25.4 kcal/mol | [9] |

| Carbonyl IR Frequency | 1735-1765 cm⁻¹ | [12] |

| Primary Reaction Mode | Nucleophilic attack at carbonyl | [12] |

| Ring-Opening Mechanism | Charge-accelerated SN2 | [34] |

Stereochemistry and Conformational Analysis

The stereochemistry and conformational behavior of azetidin-2-one are intimately related to the geometric constraints imposed by the four-membered ring system [20] [22]. Unlike three-membered rings, four-membered rings can adopt non-planar conformations to relieve ring strain, commonly referred to as butterfly conformers [40].

Computational studies using ab initio methods have revealed that azetidin-2-one preferentially adopts a puckered ring structure rather than a planar geometry [20]. The puckering angles for the neutral azetidin-2-one have been calculated to be 12.0° using STO-3G basis set and 15.4° using 6-31G* basis set [20]. This non-planar conformation allows the molecule to reduce torsional strain while maintaining the structural integrity of the lactam functionality [20].

The amide bond in azetidin-2-one exhibits significant deviation from planarity, which is quantified using Winkler-Dunitz distortion parameters [41]. The twist angle (τ) describes the magnitude of rotation around the nitrogen-carbonyl carbon bond, while pyramidalization angles at nitrogen (χN) and carbon (χC) define the tetrahedral character of these atoms [41]. For azetidin-2-one derivatives, the χC values are typically close to 0° regardless of distortion degree, reflecting the predominant contribution of the amino ketone resonance form [41].

Ring inversion processes in azetidin-2-one involve interconversion between equivalent butterfly conformers through a planar transition state [40]. The energy barrier for this process is relatively low, allowing rapid conformational exchange at room temperature [22]. Microwave spectroscopy studies have identified coupling between ring puckering and nitrogen inversion motions, creating complex internal dynamics [22].

| Conformational Parameter | Value | Method | Reference |

|---|---|---|---|

| Puckering Angle | 12.0° | STO-3G | [20] |

| Puckering Angle | 15.4° | 6-31G* | [20] |

| Ring Geometry | Non-planar butterfly | X-ray/computational | [20] [40] |

| Nitrogen Pyramidalization | Variable | Depends on substitution | [41] |

Spectroscopic Characterization

IR Spectroscopy of the Lactam Carbonyl Group

Infrared spectroscopy provides definitive characterization of the lactam carbonyl group in azetidin-2-one [12] [14]. The carbonyl stretching frequency appears between 1689-1765 wavenumbers, significantly higher than typical amide carbonyls due to the ring strain [12] [23]. This elevated frequency reflects the increased electrophilic character of the carbonyl carbon resulting from geometric distortion of the amide bond [12].

The exact position of the carbonyl stretch depends on the degree of ring strain and substitution pattern [14]. Unsubstituted azetidin-2-one typically exhibits carbonyl absorption around 1735-1765 wavenumbers [12]. Substituents that increase electron density on the nitrogen atom tend to lower the carbonyl frequency, while electron-withdrawing substituents cause further upfield shifts [14].

Additional infrared bands characteristic of azetidin-2-one include aromatic carbon-hydrogen stretching vibrations between 3010-3102 wavenumbers, aliphatic carbon-hydrogen stretching between 2867-2992 wavenumbers, and carbon-nitrogen stretching vibrations [23]. The presence of substituents introduces additional characteristic bands that aid in structural identification [23].

| IR Band Assignment | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Lactam C=O stretch | 1689-1765 | [12] [23] |

| Aromatic C-H stretch | 3010-3102 | [23] |

| Aliphatic C-H stretch | 2867-2992 | [23] |

| C-N stretch | Variable | [23] |

NMR Spectroscopic Features and Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about azetidin-2-one through both proton and carbon-13 NMR techniques [14] [16]. The four-membered ring creates distinctive chemical shift patterns that reflect the strained geometry and electronic environment of the lactam system [14].

In proton NMR spectroscopy, the methylene protons adjacent to the carbonyl carbon typically appear as complex multiplets due to coupling with neighboring protons and the influence of the electronegative carbonyl group [14]. The methylene protons adjacent to nitrogen show characteristic chemical shifts that reflect the electronic environment created by the nitrogen lone pair and ring strain [16].

Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonance in the range of 155-167 parts per million, which is characteristic for lactam carbonyls [16]. The chemical shift of the carbonyl carbon provides information about the degree of amide bond distortion and substitution effects [14]. Ring carbon atoms typically appear in the aliphatic region with chemical shifts that reflect the strained ring environment [16].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) experiments, have been employed to establish connectivity patterns and stereochemical relationships in substituted azetidin-2-ones [16]. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide valuable information about spatial relationships and conformational preferences [16].

| NMR Parameter | Chemical Shift Range | Reference |

|---|---|---|

| Carbonyl ¹³C | 155-167 ppm | [16] |

| Ring CH₂ ¹H | Variable (complex multipets) | [14] |

| Nitrogen-adjacent CH₂ | Characteristic patterns | [16] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of azetidin-2-one provides characteristic fragmentation patterns that aid in structural identification and molecular weight determination [18]. The molecular ion peak appears at mass-to-charge ratio 71, corresponding to the molecular weight of the parent compound [18].

The fragmentation behavior of azetidin-2-one follows predictable patterns based on the stability of resulting fragment ions [18]. Alpha-cleavage reactions are common, involving the breaking of bonds adjacent to the carbonyl group to form stable acylium ions [18]. The loss of alkyl radicals from substituted positions represents another major fragmentation pathway [18].

Ring-opening fragmentations occur readily due to the inherent ring strain, often leading to linear fragment ions [18]. The relative abundance of fragment ions provides information about the preferred fragmentation pathways and can aid in distinguishing between isomeric structures [18]. Mass spectrometric analysis has proven particularly valuable for characterizing complex azetidin-2-one derivatives with multiple substituents [18].

| Fragment Ion | m/z Value | Assignment | Reference |

|---|---|---|---|

| Molecular ion | 71 | [M]⁺ | [18] |

| Base peak | Variable | Depends on structure | [18] |

| Acylium ion | Variable | Alpha-cleavage product | [18] |

| Ring-opened fragments | Variable | Strain-relief fragmentation | [18] |

Structure-Reactivity Correlations

The relationship between molecular structure and chemical reactivity in azetidin-2-one is fundamentally governed by the ring strain energy and electronic properties of substituents [9] [31]. The substantial ring strain of 25.4 kilocalories per mole creates a thermodynamic driving force for ring-opening reactions, while the electronic nature of substituents modulates the kinetics of these processes [9].

Electron-withdrawing substituents on the nitrogen atom or at other ring positions generally increase the electrophilic character of the carbonyl carbon, enhancing reactivity toward nucleophiles [31]. Conversely, electron-donating substituents tend to stabilize the ring system by increasing electron density, thereby reducing reactivity [31]. This electronic modulation allows for fine-tuning of reactivity profiles in synthetic applications [31].

The geometric distortion of the amide bond in azetidin-2-one significantly influences its chemical behavior compared to unstrained amides [37] [41]. The deviation from planarity reduces the stabilizing effect of amide resonance, making the carbonyl group more susceptible to nucleophilic attack [37]. This structural feature accounts for the enhanced reactivity of strained lactams compared to their unstrained counterparts [41].

Steric effects also play important roles in determining reactivity patterns [31]. Bulky substituents can hinder approach of nucleophiles to the carbonyl carbon, reducing reaction rates despite electronic activation [31]. The interplay between electronic and steric effects creates complex structure-reactivity relationships that must be considered in synthetic design [31].

Quantum chemical calculations have provided insights into the molecular orbital characteristics that govern reactivity [32]. The frontier molecular orbitals of azetidin-2-one show significant polarization due to ring strain, with the lowest unoccupied molecular orbital (LUMO) localized primarily on the carbonyl carbon [32]. This electronic distribution explains the preferential site of nucleophilic attack and provides a theoretical foundation for understanding reactivity trends [32].

| Structural Factor | Effect on Reactivity | Mechanism | Reference |

|---|---|---|---|

| Ring Strain | Increases reactivity | Thermodynamic driving force | [9] |

| Electron-withdrawing groups | Enhances nucleophilicity | Electronic activation | [31] |

| Amide bond distortion | Reduces resonance stabilization | Geometric effect | [37] [41] |

| Steric hindrance | Decreases reaction rates | Kinetic barrier | [31] |

| LUMO localization | Directs nucleophilic attack | Electronic control | [32] |

The Staudinger reaction remains the cornerstone methodology for azetidin-2-one synthesis, representing a formal [2+2] cycloaddition between ketenes and imines. This transformation, first reported over a century ago, continues to be the most widely utilized and versatile approach for β-lactam construction.

Ketene-Imine [2+2] Cycloaddition Principles

The Staudinger reaction proceeds through a stepwise mechanism involving two distinct phases. The initial step involves nucleophilic attack of the sp²-hybridized nitrogen atom of the imine on the sp-hybridized carbon atom of the ketene, forming a zwitterionic intermediate. This attack is followed by a conrotatory electrocyclization of the zwitterionic species to yield the final β-lactam product.

The mechanism has been extensively studied through computational methods, revealing that the reaction pathway is significantly influenced by solvent effects and substrate substitution patterns. In aqueous solution, the zwitterionic intermediate becomes stabilized, converting the gas-phase single-barrier process into a double-barrier mechanism with a stable intermediate.

Recent mechanistic investigations have demonstrated that the stereochemistry of the Staudinger reaction is strongly associated with the nature of the imine substrate. The energetically accessible in situ isomerization patterns of the imine affect the nucleophilic attack step, while the subsequent conrotatory electrocyclization depends on torquoelectronic effects generated by imine substituents.

Stereochemical Control in Staudinger Synthesis

Stereochemical control in the Staudinger reaction has been achieved through various approaches, including substrate design, solvent effects, and the use of chiral auxiliaries. The formation of trans-β-lactams has been rationalized through rotation about the nitrogen-carbon bond in zwitterionic intermediates.

The diastereoselectivity of the reaction is particularly influenced by steric effects, which control the exo- and endo-attack pathways and subsequent ring closure. For thio-Staudinger cycloadditions, steric effects of thioketenes play an extremely important role in determining cis/trans selectivity. The isomerization of iminium moieties in zwitterionic intermediates generated from thioketenes and linear imines also affects diastereoselectivity.

Recent Advances in Staudinger Methodology

Contemporary developments in Staudinger methodology have focused on expanding substrate scope and improving selectivity. Modern variants include the use of electron-rich aromatic ketenes and the development of catalytic asymmetric versions using chiral nucleophilic catalysts.

The Lectka enantioselective β-lactam synthesis represents a significant advancement, employing cinchona alkaloids as chiral nucleophilic organocatalysts. This methodology enables the synthesis of β-lactams in high yields, enantioselectivities, and diastereoselectivities through umpolung of the ketene reactivity.

Direct Cyclization Approaches

Direct cyclization methods provide alternative pathways to azetidin-2-one construction, particularly valuable when Staudinger conditions are incompatible with sensitive functional groups or when specific substitution patterns are required.

Amino Acid Cyclization Methods

The cyclization of β-amino acids represents a direct and conceptually straightforward approach to azetidin-2-one synthesis. This methodology involves the activation of the carboxylic acid followed by intramolecular amidation to form the four-membered ring.

Common activation methods include treatment with acyl chlorides, phosphorus trichloride, or thionyl chloride. The reaction is typically carried out in the presence of a base and requires careful control of reaction conditions to prevent decomposition. Diphenylphosphoryl chloride has proven particularly effective for this transformation, providing clean cyclization of N-benzyl-β-amino acids to the corresponding azetidin-2-ones in good yields.

The enzyme-catalyzed cyclization approach has gained attention for the synthesis of carbapenem intermediates. β-lactam synthetase catalyzes the formation of azetidin-2-one rings through ATP-mediated activation of β-amino acid substrates. This process involves adenylation followed by intramolecular cyclization, with the energy barrier significantly lowered through substrate pre-organization and catalytic stabilization.

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for azetidin-2-one synthesis has been a major focus of recent research. Heterogeneous catalysis using basic compounds has emerged as an effective approach for achieving synthesis under environmentally benign conditions.

Magnesium-aluminum hydroxide has proven to be an excellent catalyst for azetidin-2-one formation under microwave irradiation. This methodology offers several advantages including non-hazardous reaction conditions, short reaction times, high yields, and catalyst reusability. The heterogeneous nature of the catalyst facilitates product isolation and enables sustainable synthetic processes.

Transition metal catalysis has also been explored for azetidin-2-one synthesis. Palladium-catalyzed asymmetric carbon-hydrogen functionalization provides access to β-lactams through intramolecular alkylation of chloroacetamide substrates. This approach involves challenging carbon(sp³)-carbon(sp³) bond formation and strain-building reductive elimination to construct the four-membered ring.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis of Azetidin-2-ones

Microwave-assisted synthesis has revolutionized azetidin-2-one preparation by dramatically reducing reaction times and improving yields. This methodology represents a significant advancement in green chemistry approaches to β-lactam synthesis.

The enhanced reaction rates under microwave irradiation are attributed to dielectric heating effects, where organic molecules consume electromagnetic energy and convert it to thermal energy. This results in acceleration of reaction rates by factors of ten to thousands compared to conventional heating methods.

Typical microwave-assisted protocols involve the reaction of Schiff bases derived from aromatic aldehydes and hydrazides with chloroacetyl chloride in the presence of triethylamine. Reactions are typically complete within 2-6 minutes at powers ranging from 150-270 watts, providing azetidin-2-ones in yields of 80-95%.

Solvent selection plays a crucial role in microwave-assisted synthesis. Studies have shown that solvents with appropriate loss tangent (tanδ) values are essential for optimal results. Dichloromethane (tanδ = 0.04) and tetrahydrofuran (tanδ = 0.04) have proven more effective than higher tanδ solvents like dimethyl sulfoxide (tanδ = 0.82).

Green Chemistry Approaches to β-Lactam Formation

Environmental sustainability has become a driving force in developing new methodologies for azetidin-2-one synthesis. Green chemistry approaches emphasize the use of environmentally benign reagents, solvents, and reaction conditions.

Biocatalytic approaches represent one of the most promising green chemistry strategies. The use of lipases for kinetic resolution of racemic β-lactams has enabled access to enantiomerically pure compounds under mild conditions. Candida antarctica lipase B (CAL-B) has proven particularly effective for the methanolysis of β-lactam acetoxy substituents, providing high enantiomeric excess values.

Water-based synthesis has emerged as another important green chemistry approach. The Kinugasa reaction, traditionally performed under anhydrous conditions, has been successfully adapted to aqueous media. This modification not only reduces environmental impact but also provides access to bioorthogonal labeling applications.

Electrochemical synthesis offers another green alternative for azetidin-2-one construction. This methodology avoids the use of stoichiometric oxidizing or reducing agents, instead using electrons as the redox reagent. Electrochemical approaches can achieve cyclization, cycloaddition, and functionalization reactions under mild conditions with minimal waste generation.

Asymmetric Synthesis of Azetidin-2-ones

Chiral Auxiliaries in β-Lactam Synthesis

The use of chiral auxiliaries has been extensively developed for achieving high levels of stereochemical control in azetidin-2-one synthesis. These approaches typically involve the temporary attachment of a chiral group to one of the reaction partners, followed by diastereoselective cyclization and subsequent auxiliary removal.

Evans auxiliaries and related oxazolidinone-based systems have found widespread application in β-lactam synthesis. The asymmetric Reformatsky reaction using chiral auxiliaries provides access to trans-β-lactams with excellent diastereoselectivity. The mechanism involves enolate-imine condensation, where the chiral auxiliary controls the facial selectivity of the electrophilic attack.

Oppolzer's sultam auxiliaries have also proven effective for β-lactam synthesis, particularly in controlling the stereochemistry of substituted derivatives. The rigid bicyclic structure of these auxiliaries provides excellent steric differentiation, leading to high diastereoselectivities in cycloaddition reactions.

More recently, the use of tert-butanesulfinamide as a chiral auxiliary has been demonstrated for the asymmetric synthesis of pharmaceutical compounds containing β-lactam motifs. This approach offers the advantages of high diastereoselectivity and convenient auxiliary removal under mild acidic conditions.

Catalytic Asymmetric Methods

Catalytic asymmetric methods for azetidin-2-one synthesis have evolved significantly, offering the advantages of substoichiometric catalyst loading and avoiding the need for auxiliary removal steps.

The enantioselective Staudinger synthesis using planar-chiral nucleophiles represents a breakthrough in catalytic β-lactam formation. Planar-chiral derivatives of 4-(pyrrolidino)pyridine serve as highly effective enantioselective catalysts, enabling the coupling of ketenes with imines in high yields and selectivities.

Transition metal catalysis has provided additional opportunities for asymmetric β-lactam synthesis. Copper-catalyzed asymmetric approaches, including the Kinugasa reaction and related cycloadditions, have been developed for accessing enantioenriched azetidin-2-ones. These methodologies often involve the formation of multiple stereocenters in a single transformation.

The use of chiral phosphoric acids as catalysts has enabled the development of highly enantioselective syntheses of both cis- and trans-β-lactams. This approach is particularly attractive because it allows access to all four possible enantiomers of 3,4-disubstituted β-lactams from a single precursor by appropriate choice of catalyst enantiomer and reaction conditions.

Synthesis of Key Derivatives

4-Acetoxy-2-azetidinone: Preparation and Applications

4-Acetoxy-2-azetidinone represents one of the most important synthetic intermediates in β-lactam chemistry, serving as a key building block for carbapenem and penem antibiotics. This compound contains three stereogenic centers and features an acetoxy group at the C-4 position that can be readily substituted by various nucleophiles.

The synthesis of 4-acetoxy-2-azetidinone has been accomplished through several complementary approaches. The asymmetric [2+2] cycloaddition of diketene with chiral imines derived from ethyl (S)-lactate, L-menthyl glyoxylate, and D-mannitol provides stereoselective access to this intermediate. Alternative approaches involve the oxidative acetylation of azetidin-2-one using peracetic acid in the presence of osmium or ruthenium catalysts.

Recent developments have focused on improving the stereoselectivity and practicality of these syntheses. The Kinugasa cycloaddition/rearrangement cascade between silyl-protected alkynes and nitrones has provided an efficient route to 4-acetoxy-2-azetidinone with excellent stereochemical control. This approach benefits from the use of readily available starting materials and mild reaction conditions.

Enzymatic approaches to 4-acetoxy-2-azetidinone synthesis have also been developed. Lipase-catalyzed kinetic resolution of racemic mixtures provides access to both enantiomers with high enantiomeric excess. Pseudomonas fluorescens lipase has proven particularly effective for this transformation, enabling large-scale preparation of enantiomerically pure material.

Halogenated Azetidin-2-ones

Halogenated azetidin-2-one derivatives represent an important class of compounds with enhanced biological activity and serve as versatile synthetic intermediates. The introduction of halogen substituents can significantly alter the pharmacological properties and provide handles for further functionalization.

The synthesis of 3-halogenated azetidin-2-ones has been achieved through direct halogenation of β-lactam precursors and through cyclization of pre-halogenated substrates. The Wasserman procedure, involving cyclization of β-bromopropionamides, has proven particularly effective for accessing 3-halo and 3,3-dihaloazetidinones.

Fluorinated β-lactams have received special attention due to the unique properties imparted by fluorine substitution. The regiospecific bromofluorination of imino olefins followed by reductive cyclization provides access to 3-fluoroazetidines in good yields. This methodology demonstrates broad substrate scope and tolerance of various functional groups.

The preparation of halogenated derivatives often requires specialized reagents and conditions. Novel halogenating compounds derived from triaryl phosphites and halogens have been developed for converting hydroxy-substituted cephems to their halogenated analogs. These reagents offer improved selectivity and milder reaction conditions compared to traditional halogenating agents.

Spiro-Azetidin-2-one Systems

Spiro-azetidin-2-one systems represent a fascinating class of compounds that combine the biological activity of β-lactams with the unique three-dimensional features of spirocyclic structures. These compounds have attracted significant attention in medicinal chemistry due to their enhanced metabolic stability and novel pharmacological profiles.

The synthesis of spiro-β-lactams has been achieved through various strategic approaches. The Staudinger reaction between spirocyclic ketenes and imines provides direct access to these complex structures. Alternative approaches involve the cyclization of preformed spirocyclic substrates or the construction of the spirocenter during β-lactam formation.

Recent advances have focused on developing efficient one-pot procedures for spiro-β-lactam synthesis. The reaction of β-keto carboxylic acids via Curtius rearrangement followed by intramolecular nucleophilic addition has enabled facile access to spirocyclic lactams. This approach benefits from its operational simplicity and broad substrate scope.

Biologically oriented synthesis of spiro-β-lactams has been demonstrated through cascade reactions involving steroidal substrates. The 4-endo nitrogen-cyclization/aerobic oxidation sequence enables the construction of complex polycyclic systems with multiple stereocenters. These methodologies provide access to structurally diverse compound libraries for biological evaluation.

The synthetic utility of spiro-β-lactams extends beyond their intrinsic biological activity. These compounds serve as versatile intermediates for accessing other complex heterocyclic systems through ring-opening and rearrangement reactions. The presence of both reactive β-lactam functionality and conformationally constrained spirocyclic framework makes these compounds valuable tools for medicinal chemistry applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive